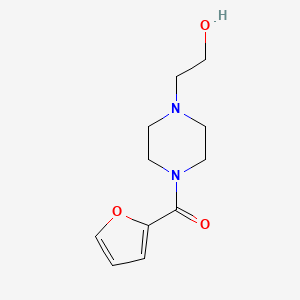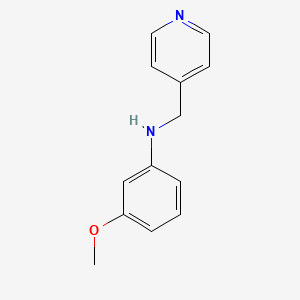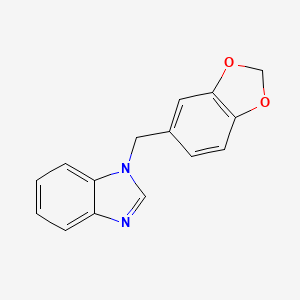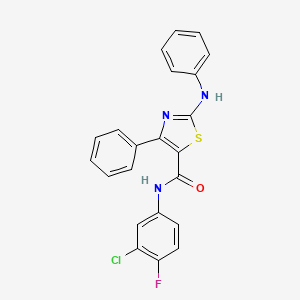
4-(2-Phenylethyl)-1,4-thiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethyl)-1,4-thiazepane is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazepane family, which is characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The unique structural features of 4-(2-Phenylethyl)-1,4-thiazepane make it a promising candidate for the development of new drugs with improved efficacy and reduced toxicity.
作用机制
The exact mechanism of action of 4-(2-Phenylethyl)-1,4-thiazepane is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Another proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
4-(2-Phenylethyl)-1,4-thiazepane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their destruction. Additionally, 4-(2-Phenylethyl)-1,4-thiazepane has been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 4-(2-Phenylethyl)-1,4-thiazepane in lab experiments is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer and inflammation. However, one limitation is the lack of information on its toxicity and potential side effects, which must be thoroughly investigated before it can be used in clinical settings.
未来方向
Several future directions for the research on 4-(2-Phenylethyl)-1,4-thiazepane can be identified. One direction involves further investigating its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction involves exploring its potential as a novel anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to thoroughly investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics, to determine its suitability for clinical use.
合成方法
The synthesis of 4-(2-Phenylethyl)-1,4-thiazepane can be achieved through various methods, including the reaction of 2-phenylethylamine with thioacetic acid and subsequent cyclization. Another method involves the reaction of 2-phenylethylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate, which is then cyclized to yield the desired product.
科学研究应用
The potential therapeutic applications of 4-(2-Phenylethyl)-1,4-thiazepane have been explored in various scientific studies. One study investigated its anti-inflammatory activity by measuring its effect on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells. The results showed that 4-(2-Phenylethyl)-1,4-thiazepane significantly inhibited the production of these cytokines, indicating its potential as an anti-inflammatory agent.
Another study investigated the anticancer activity of 4-(2-Phenylethyl)-1,4-thiazepane by testing its effect on the growth of human breast cancer cells. The results showed that the compound significantly inhibited the growth of these cells, suggesting its potential as a novel anticancer agent.
属性
IUPAC Name |
4-(2-phenylethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXZFPLTRAJGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)

![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)





